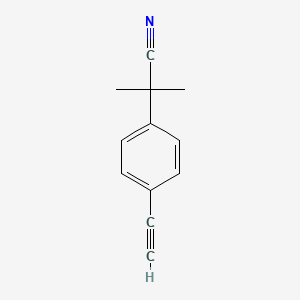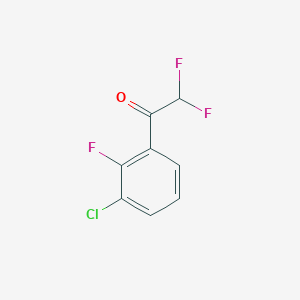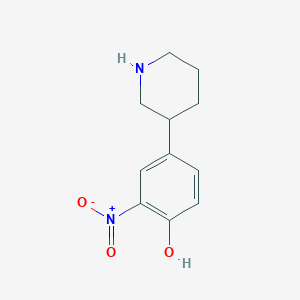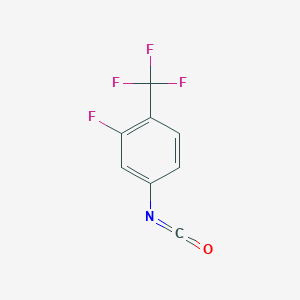
2-(2-(Trifluoromethyl)phenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trifluoromethyl)phenyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)azetidine can be achieved through several methods. One common approach involves the reaction of an oxazolidine derivative with trimethylsilyl cyanide (TMSCN) to form a diastereomeric mixture of azetidines. Subsequent hydrolysis with sodium hydroxide yields the desired azetidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Applications De Recherche Scientifique
2-(2-(Trifluoromethyl)phenyl)azetidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)azetidine is primarily driven by its ring strain and the presence of the trifluoromethyl group. The ring strain facilitates various chemical transformations, while the trifluoromethyl group enhances the compound’s stability and reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-(trifluoromethyl)azetidine: Similar structure but with a phenyl group instead of a substituted phenyl ring.
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: A hydrochloride salt form with similar reactivity.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)azetidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other azetidine derivatives. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
2-[2-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
Clé InChI |
JMGKZLRIRRJYRU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)



![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)


